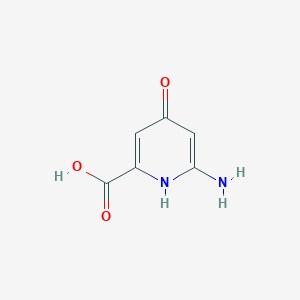

6-Amino-4-hydroxypyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-amino-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,10,11)(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGFPTVDZZDSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393552-65-2 | |

| Record name | 6-amino-4-hydroxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Amino-4-hydroxypyridine-2-carboxylic acid chemical structure and properties

The following technical guide details the structural dynamics, synthesis, and physicochemical properties of 6-Amino-4-hydroxypyridine-2-carboxylic acid .

CAS Registry Number: 1393552-65-2 Molecular Formula: C₆H₆N₂O₃ Molecular Weight: 154.12 g/mol

Executive Summary

6-Amino-4-hydroxypyridine-2-carboxylic acid is a highly functionalized pyridine scaffold characterized by a unique "push-pull" electronic structure. Featuring an electron-donating amino group at C6, an ionizable hydroxyl (tautomeric oxo) group at C4, and an electron-withdrawing carboxylic acid at C2, this molecule serves as a versatile building block in medicinal chemistry. It is particularly valued as a pharmacophore for metalloenzyme inhibitors due to its tridentate chelating potential and as a precursor for fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines).

Structural Analysis & Tautomerism

The reactivity and biological interaction of this molecule are defined by its tautomeric equilibrium.[1] While formally named as a "hydroxypyridine," the compound predominantly exists in the 4-pyridone form in solution and solid state, stabilized by amide-like resonance.

Tautomeric Equilibrium

The C4-hydroxyl group undergoes rapid proton transfer to the pyridine nitrogen (N1), generating the 4-pyridone tautomer. The C6-amino group generally retains the amino (

Key Structural Features:

-

Zwitterionic Character: In neutral aqueous media, the C2-carboxylic acid is deprotonated (

), and the basic centers (N1 or exocyclic amine) may be protonated, leading to low solubility at the isoelectric point. -

Chelation Motif: The N1 nitrogen and the carboxylate oxygen form a classic picolinic acid-type bidentate binding pocket, which is electronically modulated by the C4-oxo and C6-amino substituents.

Figure 1: Tautomeric and ionization states of 6-Amino-4-hydroxypyridine-2-carboxylic acid.[2] The 4-pyridone form is thermodynamically favored in polar solvents.

Physicochemical Properties

The following data summarizes the core physical constants derived from experimental analogs and computational models (ACD/Labs, EPISuite).

| Property | Value | Context |

| Appearance | Off-white to beige solid | High melting point due to H-bonding network. |

| Melting Point | >270 °C (dec.) | Typical for zwitterionic amino acids. |

| Predicted pKa₁ | ~2.1 (COOH) | Acidic dissociation of the carboxyl group. |

| Predicted pKa₂ | ~8.5 (OH/NH) | Ionization of the 4-pyridone/phenol moiety. |

| LogP | -1.5 to -0.8 | Highly hydrophilic; poor membrane permeability without derivatization. |

| Solubility | DMSO, Dilute Acid/Base | Poor solubility in water/organic solvents at neutral pH. |

Synthesis & Manufacturing

Direct synthesis of 6-amino-4-hydroxypyridine-2-carboxylic acid is challenging due to the need for regioselective amination. The most authoritative synthetic route involves the Curtius Rearrangement of a chelidamic acid derivative or nucleophilic aromatic substitution (

Primary Route: Modified Curtius Rearrangement

This protocol utilizes Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid) as the starting material. This pathway ensures the correct positioning of the oxygenation at C4 and the carboxyl at C2.

Step-by-Step Protocol:

-

Esterification: Reflux Chelidamic acid in MeOH/H₂SO₄ to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

-

Desymmetrization: Controlled hydrolysis (1 eq. LiOH) yields the mono-ester.

-

Acyl Azide Formation: Treat the free acid with diphenylphosphoryl azide (DPPA) and triethylamine.

-

Curtius Rearrangement: Heat in tert-butanol to generate the Boc-protected amine (via isocyanate intermediate).

-

Deprotection: Acidic hydrolysis (TFA or HCl) removes the Boc group and hydrolyzes the remaining ester to yield the target acid.

Figure 2: Retrosynthetic pathway from Chelidamic Acid via Curtius Rearrangement.

Alternative Route: on Fluorinated Precursors

For scale-up, reacting 2,6-difluoro-4-hydroxypyridine (or its protected ether) with cyanide (to install C2-COOH via nitrile) and ammonia (to install C6-NH2) is theoretically viable but suffers from regioselectivity issues (C2 vs C6 competition).

Reactivity & Applications

Ligand Efficiency in Drug Discovery

The 6-amino-4-hydroxypicolinic acid scaffold is a "privileged structure" for designing inhibitors of metalloenzymes (e.g., HIV Integrase, Influenza Endonuclease).

-

Mechanism: The orthogonal arrangement of the C4-hydroxyl and C2-carboxylate creates a hard-donor binding pocket for divalent metals (

, -

Modification: The C6-amino group provides a vector for extending into solvent-exposed regions of the protein active site, improving potency and selectivity.

Derivatization Logic

-

Amine (C6): Can be acylated or alkylated (reductive amination) to tune lipophilicity.

-

Hydroxyl (C4): Can be converted to a chloride (using

) and then substituted to introduce diverse aryl groups. -

Carboxylic Acid (C2): Converted to esters or bioisosteres (e.g., oxadiazoles) to improve oral bioavailability.

Analytical Profiling

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

-

¹H NMR (DMSO-d₆):

- ~13.0 ppm (Broad s, 1H, COOH)

- ~10.5 ppm (Broad s, 1H, OH/NH amide)

- ~6.8 ppm (s, 2H, NH₂)

- ~5.8 ppm (d, 1H, H3) and ~6.1 ppm (d, 1H, H5) – The meta-coupling is often small; shifts confirm electron-rich ring.

-

Mass Spectrometry (ESI+):

-

Fragmentation often shows loss of

(

-

References

-

Sigma-Aldrich. 6-Hydroxypyridine-2-carboxylic acid Product Specification.Link

-

BenchChem. Chelidamic Acid: A Technical Guide to Structure and Synthesis.Link

-

PubChem. Compound Summary: 4-Hydroxy-2-pyridinecarboxylic acid (Isomer comparison).[3]Link

-

ChemSRC. CAS 1393552-65-2 Data Entry.Link

-

Vertex AI Search. Synthesis of Pyridine-2-carboxylic acid derivatives (General Methodologies).Link

Sources

Tautomerism in 6-Amino-4-Hydroxypicolinic Acid Derivatives: An In-Depth Technical Guide

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, as well as its biological activity and metabolic fate. This guide provides a comprehensive technical overview of tautomerism in 6-amino-4-hydroxypicolinic acid derivatives, a class of compounds with potential applications in medicinal chemistry. We will explore the structural and electronic factors governing the tautomeric equilibria, detail robust experimental and computational methodologies for their characterization, and discuss the practical implications for drug design.

Introduction: The Critical Role of Tautomerism in Drug Development

In the realm of medicinal chemistry, a molecule's structure is inextricably linked to its function. Tautomerism introduces a layer of complexity, as a compound can exist as a mixture of different isomers in equilibrium.[1][2] This dynamic nature can impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For researchers and drug development professionals, a thorough understanding and characterization of tautomerism are not merely academic exercises but crucial steps in the design of safe and efficacious therapeutics. The 6-amino-4-hydroxypicolinic acid scaffold, possessing both amino and hydroxyl groups on a pyridine ring, presents a rich landscape for tautomeric exploration.

The Tautomeric Landscape of 6-Amino-4-Hydroxypicolinic Acid Derivatives

The substitution pattern of 6-amino-4-hydroxypicolinic acid gives rise to several potential tautomeric forms, primarily involving keto-enol and lactam-lactim equilibria. The principal tautomers to consider are:

-

The Hydroxy-Amino Form (A): The parent structure, 6-amino-4-hydroxypicolinic acid.

-

The Pyridone-Amino Form (B): Arising from keto-enol tautomerism of the 4-hydroxy group.

-

The Hydroxy-Imino Form (C): Resulting from lactam-lactim tautomerism of the 6-amino group.

-

The Pyridone-Imino Form (D): A combination of both tautomerizations.

-

Zwitterionic Forms: Intramolecular proton transfer can also lead to the formation of zwitterionic tautomers, which can be significantly stabilized in polar solvents.[3]

The relative stability of these tautomers is governed by a delicate interplay of factors including:

-

Aromaticity: The aromatic character of the pyridine ring favors tautomers that maintain this stability.

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between adjacent functional groups can stabilize certain tautomeric forms.

-

Substituent Effects: The electronic nature of other substituents on the picolinic acid ring can influence the electron density and, consequently, the position of the tautomeric equilibrium.[4][5]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a dramatic effect on the relative stability of tautomers. Polar solvents, for instance, can stabilize more polar or zwitterionic forms.[6][7]

dot graph Tautomers { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="A: Hydroxy-Amino", pos="0,1.5!"]; B [label="B: Pyridone-Amino", pos="3,1.5!"]; C [label="C: Hydroxy-Imino", pos="0,0!"]; D [label="D: Pyridone-Imino", pos="3,0!"]; Z [label="Z: Zwitterionic", pos="1.5,-1!"];

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric equilibrium.

Experimental Approaches

NMR is a powerful tool for elucidating the structure of tautomers in solution.[8][9] Key parameters to analyze include:

-

Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. For instance, the chemical shift of the proton attached to the nitrogen in the amino group will differ significantly from that in the imino form.

-

Coupling Constants: One-bond and long-range coupling constants can provide valuable information about the bonding arrangement.

-

Temperature Dependence: Variable temperature NMR studies can reveal the thermodynamics of the tautomeric equilibrium.[10]

-

Solvent Titration: Systematically varying the solvent composition can help to understand the influence of the medium on the equilibrium position.[6]

Experimental Protocol: 1H NMR for Tautomer Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the 6-amino-4-hydroxypicolinic acid derivative in a series of deuterated solvents of varying polarity (e.g., CDCl3, DMSO-d6, D2O).

-

Data Acquisition: Record 1H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify and assign the signals corresponding to each tautomer. The use of 2D NMR techniques (COSY, HSQC, HMBC) can aid in this process.

-

Integrate the signals corresponding to specific protons of each tautomer to determine their relative populations.

-

-

Equilibrium Constant Calculation: The equilibrium constant (KT) can be calculated from the ratio of the integrals of the signals for each tautomer.

-

Variable Temperature Study (Optional): Repeat the data acquisition at different temperatures to determine the enthalpy and entropy of the tautomerization.

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima.[11][12] By comparing the spectrum of the compound of interest with those of "locked" N-methylated and O-methylated derivatives, which mimic the lactim and lactam forms respectively, the position of the equilibrium can be determined.[13][14]

Experimental Protocol: UV-Vis Spectroscopy for Tautomer Equilibrium Determination

-

Synthesis of Model Compounds: Synthesize the N-methyl and O-methyl derivatives of the 6-amino-4-hydroxypicolinic acid derivative to serve as reference standards for the lactim and lactam forms.

-

Sample Preparation: Prepare solutions of the parent compound and the methylated derivatives in the solvent of interest at a known concentration.

-

Data Acquisition: Record the UV-Vis absorption spectra of all three solutions over a suitable wavelength range.

-

Data Analysis:

-

Identify the λmax for the N-methyl and O-methyl derivatives.

-

Deconvolute the spectrum of the parent compound to determine the relative contributions of the two tautomeric forms.

-

Calculate the equilibrium constant (KT) from the ratio of the absorbances at the respective λmax values, corrected for the molar extinction coefficients of the model compounds.

-

Computational Approaches

DFT calculations are a powerful in silico tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[15][16] By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be estimated.

Computational Protocol: DFT for Tautomer Stability Prediction

-

Structure Generation: Build the 3D structures of all plausible tautomers of the 6-amino-4-hydroxypicolinic acid derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain the zero-point vibrational energies and thermal corrections.

-

Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[17]

-

Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in the solvent of interest.

-

Equilibrium Constant Prediction: The equilibrium constant (KT) can be predicted using the following equation: KT = exp(-ΔG/RT), where ΔG is the difference in Gibbs free energy between the tautomers.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: A comprehensive workflow for the study of tautomerism.

Data Presentation and Interpretation

For clarity and comparative analysis, the results from both experimental and computational studies should be summarized in tables.

Table 1: Predicted Relative Energies and Equilibrium Constants of Tautomers from DFT Calculations

| Tautomer | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Water | Predicted KT (in Water) |

| A (Hydroxy-Amino) | 0.00 | 0.00 | 1.00 |

| B (Pyridone-Amino) | Value | Value | Value |

| C (Hydroxy-Imino) | Value | Value | Value |

| D (Pyridone-Imino) | Value | Value | Value |

| Z (Zwitterionic) | Value | Value | Value |

Table 2: Experimental Spectroscopic Data for Tautomer Analysis

| Method | Solvent | Key Observables | Determined KT |

| 1H NMR | CDCl3 | δ(NH2), δ(OH) | Value |

| DMSO-d6 | δ(NH2), δ(OH) | Value | |

| UV-Vis | Hexane | λmax | Value |

| Ethanol | λmax | Value |

Conclusion: Implications for Drug Design

The tautomeric preference of 6-amino-4-hydroxypicolinic acid derivatives has significant downstream consequences for their development as drug candidates. The dominant tautomer in a physiological environment will dictate the molecule's interactions with its biological target and its overall ADME properties. For instance, a more polar pyridone tautomer may exhibit increased aqueous solubility but decreased membrane permeability compared to a less polar hydroxypyridine form. A thorough understanding of the tautomeric landscape is therefore indispensable for optimizing the pharmacological profile of this class of compounds. By employing the integrated experimental and computational strategies outlined in this guide, researchers can confidently characterize the tautomeric behavior of their molecules of interest, paving the way for the rational design of improved therapeutics.

References

- Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. (URL: )

- Theoretical Calculations of the Substituent Effects on the Tautomeric Equilibrium of 6-X-2(1H)-pyridones. (URL: )

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (URL: )

- Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines - Semantic Scholar. (URL: )

- Theoretical Study by Density Functional Theory Method (DFT)

- Tautomerism Detected by NMR - Encyclopedia.pub. (URL: )

- The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran - SciSpace. (URL: )

- PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Alan R. Katritzky, Mati Karelson, and Philip A. Harris Department of Chemist - LOCKSS: Serve Content. (URL: )

- Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (URL: )

- Tautomer - chemeurope.com. (URL: )

- How about Tautomers? - WuXi Biology. (URL: )

- (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (URL: )

- Role of lactam vs. lactim tautomers in 2(1H)

- The Use of NMR Spectroscopy to Study Tautomerism - ResearchG

- Tautomerism Example - BYJU'S. (URL: )

- Full article: NMR J(C,C) scalar coupling analysis of the effects of substituents on the keto–enol tautomeric equilibrium in 2-OH-n-X-pyridines. An experimental and DFT study - Taylor & Francis. (URL: )

- PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV.

- Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. (URL: )

- The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt - SciSpace. (URL: )

- The use of NMR spectroscopy to study tautomerism - Bohrium. (URL: )

- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - MDPI. (URL: )

- How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (URL: )

- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON)

- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput

- Full article: Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR - Taylor & Francis. (URL: )

- What is Lactam Lactim Tautomerism? - askIITians. (URL: )

- Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul

- Proton magnetic resonance spectra of tautomeric substituted pyridines and their conjugate acids | The Journal of Physical Chemistry - ACS Public

- Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones - ResearchG

- Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )

- A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) - Oriental Journal of Chemistry. (URL: )

- Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )

- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare. (URL: )

- 1 Tautomerism: A Historical Perspective - Wiley-VCH. (URL: )

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc

- The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction - AIP Publishing. (URL: )

- Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. (URL: )

- Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined comput - SciSpace. (URL: )

- Lactam-lactim tautomerism - Oxford Reference. (URL: )

- Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. (URL: )

- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering | The Journal of Physical Chemistry Letters - ACS Public

- Zwitterion - Wikipedia. (URL: )

- 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. (URL: )

- Scheme 1 Tautomerization between pyridones and hydroxypyridines.

- Lactam-lactim tautomerism: Significance and symbolism. (URL: )

- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T - Semantic Scholar. (URL: )

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Tautomer [chemeurope.com]

- 3. Zwitterion - Wikipedia [en.wikipedia.org]

- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 5. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 14. researchgate.net [researchgate.net]

- 15. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 16. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. orientjchem.org [orientjchem.org]

Literature review on 6-amino-4-hydroxypicolinic acid biological activity

An In-Depth Technical Guide to the Biological Activity of Picolinic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction

Picolinic acid, a pyridine-based scaffold, and its derivatives represent a class of molecules with a diverse and significant range of biological activities. These compounds have garnered considerable interest within the scientific community, particularly in the fields of agriculture and medicine. While the specific biological profile of 6-amino-4-hydroxypicolinic acid is not extensively detailed in publicly available literature, a wealth of research on structurally related picolinic acid derivatives provides profound insights into their potential applications and mechanisms of action. This guide will synthesize the existing knowledge on the herbicidal, antimicrobial, and enzyme-inhibiting properties of picolinic acid analogs, with a primary focus on derivatives sharing the core aminopicolinic acid structure. The forthcoming sections will delve into the molecular mechanisms, structure-activity relationships, and experimental protocols that underpin the biological effects of these compelling compounds.

Herbicidal Activity of 4-Aminopicolinic Acid Derivatives: Synthetic Auxins

A significant body of research has been dedicated to the development of 4-aminopicolinic acid derivatives as potent herbicides. These compounds function as synthetic auxins, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plants.

Mechanism of Action: Auxin Mimicry

Synthetic auxins like the 4-aminopicolinic acid derivatives exert their herbicidal effects by binding to auxin receptors, primarily the F-box proteins such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. This binding event initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes. The subsequent physiological effects include epinastic growth, stem twisting, and ultimately, plant death.

Recent studies have elucidated the mode of action of novel 6-pyrazolyl-2-picolinic acids, identifying them as auxinic compounds.[1] Investigations using Arabidopsis thaliana deficient in the AFB5 receptor have been instrumental in confirming this mechanism.[1] Furthermore, some derivatives have been shown to induce the upregulation of defense genes and increase the content of jasmonic acid, suggesting a potential role as immune activators in plants.[1]

Caption: Simplified Mechanism of Action for Auxinic Herbicides.

Structure-Activity Relationship (SAR)

The herbicidal potency of 4-aminopicolinic acid derivatives is highly dependent on the nature and position of substituents on the picolinic acid ring and any appended moieties. Key findings from various studies include:

-

Substitution at the 6-position: Introducing aryl-substituted pyrazolyl or indazolyl groups at the 6-position has proven to be a successful strategy for discovering novel herbicidal molecules.[1][2][3]

-

Halogenation: The presence of chlorine and fluorine atoms on the picolinic acid core often enhances herbicidal activity.[2]

-

Substituents on the Aryl Ring: The electronic properties of substituents on the aryl ring of the 6-position moiety play a crucial role. Electron-withdrawing groups on an indazole ring, for instance, have been associated with better activity.[3]

Quantitative Data on Herbicidal Activity

The following table summarizes the herbicidal activity of representative 4-aminopicolinic acid derivatives against various weed species.

| Compound ID | Target Weed Species | Dosage/Concentration | Observed Effect | Reference |

| V-2 | Chenopodium album, Amaranthus retroflexus | 250 g/ha | 100% post-emergence herbicidal activity | [1] |

| V-8 | Broadleaf Weeds | 300 g/ha | Better post-emergence activity than picloram | [4] |

| S202 | Arabidopsis thaliana (root growth) | 0.5 µmol/L | 78.4% inhibition | [2][5] |

| Compound 5a | Brassica napus, Abutilon theophrasti (root growth) | 10 µM | Significantly greater inhibition than picloram | [3] |

| Various S-series | Amaranthus retroflexus | 250 g/ha | 100% inhibition for 10 compounds | [2][5] |

Experimental Protocol: Root Growth Inhibition Assay

This protocol is a standard method for evaluating the herbicidal activity of compounds on model plants like Arabidopsis thaliana.

Objective: To determine the inhibitory effect of test compounds on the root growth of Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds

-

Murashige and Skoog (MS) medium

-

Sucrose

-

Agar

-

Petri dishes (9 cm)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 75% ethanol for 1 minute, followed by a 10% sodium hypochlorite solution for 10-15 minutes. Rinse the seeds 4-5 times with sterile distilled water.

-

Plating: Suspend the sterilized seeds in 0.1% sterile agar solution and store at 4°C for 3 days for stratification.

-

Medium Preparation: Prepare MS medium containing 3% sucrose and 0.7% agar. Autoclave the medium and cool to approximately 50-60°C. Add the test compound to the desired final concentration. Pour the medium into sterile Petri dishes.

-

Seed Sowing: Once the medium has solidified, place 10-15 stratified seeds on the surface of the agar in each Petri dish.

-

Incubation: Seal the Petri dishes and place them vertically in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

-

Data Collection: After 5-7 days of incubation, measure the primary root length of the seedlings.

-

Analysis: Calculate the percentage of root growth inhibition for each treatment relative to a solvent control. The IC50 value (the concentration of the compound that causes 50% inhibition of root growth) can be determined by testing a range of concentrations.

Caption: Experimental Workflow for Herbicidal Screening.

Antimicrobial Activity of Picolinic Acid

Picolinic acid itself has been shown to possess antibacterial properties against a range of pathogenic bacteria.[6] This activity is attributed, in part, to its ability to chelate transition metals, which are essential for various cellular processes in bacteria.[6] By sequestering these metal ions, picolinic acid can disrupt enzymatic functions, leading to the inhibition of growth and, in some cases, cell lysis.[6]

In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound. The following table presents the MIC values of picolinic acid against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

| Serratia marcescens | 0.5 | [6] |

| Klebsiella pneumoniae | 0.5 | [6] |

| Escherichia coli | 0.5 | [6] |

| Shigella flexneri | 0.5 | [6] |

| Bacillus cereus | 0.5 | [6] |

| Proteus vulgaris | 0.5 | [6] |

| Micrococcus luteus | 0.5 | [6] |

| Proteus mirabilis | 1.5 | [6] |

| Enterobacter cloacae | 1.0 | [6] |

| Bacillus subtilis | 2.0 | [6] |

| Staphylococcus aureus | 2.0 | [6] |

| Lactococcus lactis | 2.0 | [6] |

Enzyme Inhibition by Picolinic Acid Derivatives

Beyond their applications in agriculture and as antimicrobial agents, picolinic acid derivatives have also been investigated as inhibitors of specific enzymes, highlighting their potential in drug discovery.

Inhibition of Dopamine β-Monooxygenase (DBM)

A study on a series of picolinic acids substituted at the 4- and 5-positions demonstrated their ability to inhibit dopamine β-monooxygenase (DBM), an enzyme that catalyzes the conversion of dopamine to norepinephrine.[7] As inhibitors of DBM, these compounds have potential as antihypertensive drugs.[7]

Quantitative structure-activity relationship (QSAR) and comparative molecular field analysis (CoMFA) studies have provided insights into the structural features that govern the inhibitory activity of these picolinic acid derivatives against DBM:[7]

-

A more negatively charged carboxylate group enhances inhibition.

-

More lipophilic groups at the R4 position increase activity.

-

Wider bulk and higher molar refraction of substituents at the 5-position lead to increased DBM inhibition.

Molecular docking studies suggest that the carboxylate group of the inhibitor interacts with the copper site (CuB) in the enzyme's active site.[7]

Conclusion

The picolinic acid scaffold is a versatile platform for the development of biologically active molecules. While direct research on 6-amino-4-hydroxypicolinic acid is limited, the extensive studies on its structural analogs, particularly 4-aminopicolinic acid derivatives, have firmly established their utility as potent herbicides acting as synthetic auxins. Furthermore, the inherent antimicrobial and enzyme-inhibiting properties of the picolinic acid core underscore the broad therapeutic and agrochemical potential of this class of compounds. Future research focusing on the synthesis and biological evaluation of a wider array of substituted picolinic acids, including the title compound, is warranted to fully explore their structure-activity relationships and unlock new applications.

References

- Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide.

- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.

- Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxychavicol for Its Potential Use as an Oral Care Agent.

- Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids.

- Antimicrobial activity of Picolinic acid.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

- Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution.

- Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegener

- Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents.

- Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and put

- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.

- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.

Sources

- 1. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Strategic Derivatization of Amino and Hydroxyl Groups in Picolinic Acid Scaffolds

Abstract

The picolinic acid framework is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and potent metal-chelating capabilities.[1][2][3] Its derivatives have been investigated for a wide range of applications, including as enzyme inhibitors and anticancer agents.[4][5] The strategic modification of functional groups, particularly amino and hydroxyl moieties, on this scaffold is a cornerstone of modern drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of amino and hydroxyl groups on picolinic acid and its derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, helping researchers make informed decisions in their synthetic campaigns. Detailed, field-tested protocols for key transformations are provided, alongside visual workflows to clarify complex processes.

The Strategic Importance of Derivatization

Picolinic acid, a pyridine ring substituted with a carboxylic acid at the 2-position, presents a versatile template for chemical modification.[4] Derivatizing pendant amino (-NH₂) and hydroxyl (-OH) groups is critical for:

-

Modulating Physicochemical Properties: Altering solubility, lipophilicity (LogP), and metabolic stability.

-

Exploring Structure-Activity Relationships (SAR): Systematically modifying a lead compound to enhance target affinity and selectivity.

-

Prodrug Strategies: Introducing labile functional groups that are cleaved in vivo to release the active drug.

-

Improving Analytical Detection: Attaching moieties that enhance ionization efficiency for techniques like liquid chromatography-mass spectrometry (LC-MS).[6][7]

This guide is structured into two primary sections focusing on the derivatization of amino and hydroxyl groups, respectively. Each section details the most robust and widely applicable synthetic strategies.

Derivatization of Amino Groups: Building Blocks for Bioactivity

The amino group on a picolinic acid scaffold is a potent nucleophile, making it a prime target for a variety of chemical transformations. Its reactivity allows for the straightforward introduction of diverse functionalities.

Acylation: Forging Stable Amide Bonds

The formation of an amide bond via acylation is one of the most reliable and common reactions in medicinal chemistry. The resulting amide is generally stable to metabolic degradation and can act as a crucial hydrogen bond donor or acceptor, mediating interactions with biological targets.

Causality of Experimental Choices: The reaction proceeds via a nucleophilic acyl substitution mechanism. An amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride).[8] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to neutralize the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the starting amine. In some cases, pyridine can serve as both the base and a nucleophilic catalyst.[9]

Protocol 2.1: General Protocol for Acylation of an Amino-Picolinic Acid Derivative

-

Materials:

-

Amino-picolinic acid derivative (1.0 eq)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.5 eq)

-

Triethylamine (TEA) or Pyridine (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the amino-picolinic acid derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

-

Add TEA (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

-

Sulfonylation: Introducing a Key Pharmacophore

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and hypoglycemic drugs. It is often used as a bioisostere for amides or carboxylic acids.[10] The reaction with a sulfonyl chloride is mechanistically similar to acylation. In advanced applications, a picolinamide moiety can even serve as a directing group to achieve site-selective C-H sulfonylation on other parts of a molecule.[11][12][13]

Protocol 2.2: General Protocol for Sulfonylation of an Amino-Picolinic Acid Derivative

-

Materials:

-

Amino-picolinic acid derivative (1.0 eq)

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

-

Pyridine (as both solvent and base) or TEA in DCM

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Dissolve the amino-picolinic acid derivative (1.0 eq) in anhydrous pyridine and cool to 0 °C.

-

Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Reaction Monitoring (Self-Validation): Check for completion using TLC or LC-MS.

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with EtOAc (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

Purification: Purify the crude residue via flash column chromatography to yield the pure sulfonamide.

-

Ugi Reaction: Rapid Assembly of Complex Scaffolds

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for rapidly generating libraries of diverse, peptide-like molecules.[14] This one-pot reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide.[15][16] Using an amino-picolinic acid as the amine component allows for the swift creation of complex structures with high atom economy.

Protocol 2.3: Ugi Reaction Utilizing an Amino-Picolinic Acid Derivative

-

Materials:

-

Amino-picolinic acid derivative (1.0 eq)

-

Aldehyde or Ketone (1.0 eq)

-

Carboxylic acid (1.0 eq)

-

Isocyanide (e.g., benzyl isocyanide, tert-butyl isocyanide) (1.0 eq)

-

Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

-

-

Procedure:

-

To a vial, add the amino-picolinic acid derivative (1.0 eq), the aldehyde (1.0 eq), and the carboxylic acid (1.0 eq).

-

Dissolve the components in methanol (to a concentration of 0.5 - 1.0 M).

-

Stir the mixture for 10-30 minutes at room temperature to facilitate pre-condensation and imine formation.

-

Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.

-

Stir the reaction at room temperature for 24-48 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction by LC-MS. The product will have a mass corresponding to the sum of the reactants minus one molecule of water.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product is often purified directly by preparative HPLC or flash chromatography.

-

Derivatization of Hydroxyl Groups: Tuning Polarity and Protection

The hydroxyl group is a versatile functional handle that can act as a hydrogen bond donor and acceptor. However, its reactivity can interfere with other desired transformations, often necessitating its temporary protection or permanent derivatization to modulate drug properties.[17]

Esterification: A Classic Transformation

Esterification converts the polar hydroxyl group into a less polar ester. This is a common strategy for creating prodrugs that can cross cell membranes more easily, later being hydrolyzed by esterases to release the active hydroxyl-containing drug. The reaction is typically performed with an acid chloride or anhydride in the presence of a base.[18] This method is often preferred over Fischer esterification (acid-catalyzed reaction with a carboxylic acid) due to its milder conditions and irreversibility.[19][20]

Causality of Experimental Choices: The use of an acylating agent like an acid chloride with a base such as pyridine or TEA is highly efficient.[9] For sterically hindered or less reactive alcohols, a hyper-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction.

Protocol 3.1: Esterification of a Hydroxy-Picolinic Acid Derivative via Acylation

-

Materials:

-

Hydroxy-picolinic acid derivative (1.0 eq)

-

Acid chloride or anhydride (1.2 eq)

-

Pyridine or TEA (2.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)

-

Anhydrous DCM

-

-

Procedure:

-

Dissolve the hydroxy-picolinic acid derivative (1.0 eq), TEA (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add the acid chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate.

-

Purification: Purify the product by flash chromatography on silica gel.

-

Etherification: Creating Stable, Lipophilic Linkages

Ethers are significantly more stable towards hydrolysis than esters, making etherification a preferred strategy for permanent modification of a hydroxyl group.[21] The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is the most common method.

Causality of Experimental Choices: A strong base, such as sodium hydride (NaH), is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) can be used, though this may require higher temperatures or longer reaction times. The choice of solvent is crucial; polar aprotic solvents like DMF or THF are ideal as they solvate the cation without hindering the nucleophilicity of the alkoxide.

Protocol 3.2: O-Alkylation (Williamson Ether Synthesis) of a Hydroxy-Picolinic Acid

-

Materials:

-

Hydroxy-picolinic acid derivative (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

-

Anhydrous DMF or THF

-

-

Procedure:

-

To a flame-dried flask under nitrogen, add a solution of the hydroxy-picolinic acid derivative (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C.

-

Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes to allow for complete alkoxide formation.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (typically 4-16 hours).

-

Reaction Monitoring (Self-Validation): Monitor by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous mixture with EtOAc (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

-

Silyl Ether Formation: A Versatile Protecting Group Strategy

When the hydroxyl group needs to be temporarily masked during a multi-step synthesis, silyl ethers are the protecting groups of choice.[22] They are easily installed, stable to a wide range of non-acidic and non-fluoride conditions (e.g., Grignard reactions, oxidations, reductions), and can be selectively removed.[21]

Protocol 3.3: Protection of a Hydroxyl Group as a Silyl Ether

-

Materials:

-

Hydroxy-picolinic acid derivative (1.0 eq)

-

Silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the hydroxy-picolinic acid derivative (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add the silyl chloride (1.2 eq) portion-wise at room temperature.

-

Stir the reaction for 2-12 hours.

-

Reaction Monitoring (Self-Validation): Monitor the formation of the more nonpolar product by TLC.

-

Pour the reaction mixture into water and extract with diethyl ether or EtOAc (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purification: The silyl ether is often pure enough for the next step, but can be purified by flash chromatography if necessary.

-

Summary of Derivatization Strategies

The selection of a derivatization strategy depends on the ultimate goal, whether it is permanent modification for SAR studies or temporary protection for a multi-step synthesis.

| Functional Group | Reaction Type | Key Reagents | Typical Conditions | Advantages | Limitations/Considerations |

| Amino (-NH₂) ** | Acylation | Acyl Chloride, Base (TEA) | 0 °C to RT, Anhydrous DCM | Robust, stable amide bond | Byproduct (HCl) must be neutralized. |

| Amino (-NH₂) | Sulfonylation | Sulfonyl Chloride, Base (Pyridine) | 0 °C to RT, Anhydrous conditions | Forms key pharmacophore, stable | Sulfonyl chlorides can be highly reactive. |

| Amino (-NH₂) ** | Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | RT, Methanol | Rapid complexity generation, one-pot | Stoichiometry control is critical. |

| Hydroxyl (-OH) | Esterification | Acyl Chloride, Base, DMAP (cat.) | 0 °C to RT, Anhydrous DCM | Good for prodrugs, modulates polarity | Ester can be liable to hydrolysis. |

| Hydroxyl (-OH) | Etherification | Alkyl Halide, Strong Base (NaH) | 0 °C to RT, Anhydrous DMF/THF | Very stable linkage, increases lipophilicity | Requires strong base and inert conditions. |

| Hydroxyl (-OH) | Silyl Ether Protection | Silyl Chloride, Imidazole | RT, Anhydrous DMF | Excellent protecting group, mild removal | Labile to acid and fluoride sources. |

Conclusion

The derivatization of amino and hydroxyl groups on picolinic acid scaffolds is an essential practice in drug discovery and development. The methods outlined in this application note—acylation, sulfonylation, Ugi reactions for amines, and esterification, etherification, and silylation for hydroxyls—provide a robust toolkit for the medicinal chemist. By understanding the chemical principles behind these transformations and employing validated, step-by-step protocols, researchers can efficiently synthesize novel analogues, probe structure-activity relationships, and ultimately accelerate the development of new therapeutic agents.

References

-

Title: PROTECTING GROUPS for HYDROXYL GROUP ..m.pharm | PPTX Source: Slideshare URL: [Link]

-

Title: 15.10: Protection of Hydroxyl Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Taylor & Francis Online URL: [Link]

-

Title: Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors Source: PMC (PubMed Central) URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PMC (PubMed Central) URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL: [Link]

-

Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL: [Link]

-

Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]

-

Title: Pd-Catalyzed Picolinamide-Directed C(sp)-H Sulfonylation of Amino Acids/Peptides with Sodium Sulfinates Source: PlumX URL: [Link]

-

Title: Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer Source: PMC (PubMed Central) URL: [Link]

-

Title: Pd-Catalyzed Picolinamide-Directed C(sp2)-H Sulfonylation of Amino Acids/Peptides with Sodium Sulfinates Source: ChemRxiv URL: [Link]

-

Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: PMC (PubMed Central) URL: [Link]

-

Title: Pd-Catalyzed Picolinamide-Directed C(sp2)-H Sulfonylation of Amino Acids/Peptides with Sodium Sulfinates Source: PubMed URL: [Link]

-

Title: Why is the amino group (NH2) more readily acetylated than the phenolic hydroxyl (OH) group? Source: Quora URL: [Link]

-

Title: Ugi reaction Source: Wikipedia URL: [Link]

-

Title: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride Source: ResearchGate URL: [Link]

-

Title: Ugi Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps Source: Chemical Engineering Bro URL: [Link]

-

Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

-

Title: esterification - alcohols and carboxylic acids Source: Chemguide URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgosolver.com [orgosolver.com]

- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PlumX [plu.mx]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Pd-Catalyzed Picolinamide-Directed C(sp2)-H Sulfonylation of Amino Acids/Peptides with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ugi Reaction [organic-chemistry.org]

- 15. Ugi reaction - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. media.neliti.com [media.neliti.com]

Troubleshooting & Optimization

Improving solubility of 6-Amino-4-hydroxypyridine-2-carboxylic acid for HPLC analysis

Topic: 6-Amino-4-hydroxypyridine-2-carboxylic acid

Executive Summary

6-Amino-4-hydroxypyridine-2-carboxylic acid (often referred to as a substituted picolinic acid) presents a classic "Zwitterionic Trap" for analysts.[1] Its structure contains an acidic carboxyl group, a basic pyridine nitrogen, and a tautomeric hydroxyl group.[2] At neutral pH, these functionalities self-neutralize, creating an internal salt with extremely high crystal lattice energy and poor solubility in both organic solvents (methanol/acetonitrile) and neutral water.

This guide provides a definitive protocol to solubilize this compound for HPLC, ensuring stability, peak symmetry, and column longevity.

Module 1: The Dissolution Protocol

Q: I have tried dissolving the powder in pure Methanol, Acetonitrile, and Water, but it remains a suspension. Why?

A: You are fighting the compound's lattice energy.

This molecule exists as a zwitterion (inner salt) in its solid state and at neutral pH. The proton from the carboxylic acid migrates to the pyridine nitrogen or the amine, creating a species with both positive and negative charges (

The Fix: The pH Swing Method You must force the molecule into a single charged state (either fully cationic or fully anionic) to break the lattice energy.

Protocol 1: Acidic Solubilization (Recommended for RP-HPLC)

Best for compatibility with standard acidic mobile phases (0.1% Formic Acid or TFA).[1]

-

Weighing: Weigh 10 mg of standard into a 20 mL volumetric flask.

-

The "Shock" Step: Add 1.0 mL of 1.0 M HCl . Vortex vigorously for 30 seconds. The high proton concentration will protonate the carboxylate (

) and the amine/pyridine nitrogen, resulting in a net positive charge (Cationic). The solution should become clear. -

Dilution: Add 9.0 mL of Water (HPLC Grade).

-

Final Dilution: Make up to volume with your Mobile Phase A (e.g., 0.1% Formic Acid in Water).

-

Result: A stable, clear solution at ~0.5 mg/mL.

-

Protocol 2: Basic Solubilization (Alternative)

Use only if you are running high-pH chromatography (e.g., Hybrid columns).[1]

-

The "Shock" Step: Add 1.0 mL of 1.0 M NaOH or Ammonium Hydroxide .

-

Mechanism: This deprotonates the ammonium/pyridinium (

) and ensures the carboxyl is charged ( -

Warning: Basic solutions of hydroxypyridines are more susceptible to oxidation over time than acidic solutions.

Module 2: HPLC Method Optimization

Q: The sample dissolves in acid, but when I inject it, I see split peaks or precipitation. What is happening?

A: This is "Solvent Mismatch Shock." If you dissolve the sample in 1.0 M HCl (pH < 1) but your mobile phase is Ammonium Acetate (pH 5.5), the sample plug experiences a rapid pH shift upon entering the column. As the pH crosses the molecule's Isoelectric Point (pI), the compound momentarily becomes zwitterionic and precipitates inside the porous bed of the column.

The Fix: Match the Mobile Phase pH

For this compound, you must maintain a pH far from its pI (estimated pI

Recommended HPLC Conditions:

| Parameter | Recommendation | Rationale |

| Column | C18-Aq (Aqueous Stable) or Polar-Embedded C18 | Standard C18 may suffer from "dewetting" (phase collapse) because you need high aqueous content to retain this polar molecule.[1] |

| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water (pH ~2.[1]0) | Keeps the molecule fully protonated (Cationic) and soluble. Matches the sample diluent. |

| Mobile Phase B | Acetonitrile (with 0.1% Acid) | Standard organic modifier.[1] |

| Gradient | Start at 0-2% B for 2-3 mins. | The compound is very polar; it needs high water to retain. |

| Detection | UV @ 260 nm or 310 nm | Pyridine derivatives have strong absorbance. 310 nm is specific to the hydroxypyridine chromophore. |

Q: I am seeing peak tailing. Is it the column?

A: Likely not. It is secondary interactions.[1] The basic amine/pyridine nitrogen interacts with residual silanols on the silica surface of the column.

-

Solution: Add an ion-pairing modifier if tailing persists. Adding 5-10 mM Ammonium Formate to the acidic mobile phase can compete for these silanol sites and sharpen the peak.[1]

Module 3: Visualization of Solubility Logic

The following diagram illustrates the critical relationship between pH, Speciation, and Solubility for 6-Amino-4-hydroxypyridine-2-carboxylic acid.

Figure 1: Decision tree for solubilization.[1] Note that matching the Diluent pH to the Mobile Phase pH is critical to prevent on-column precipitation.[1]

Module 4: Stability & Storage

-

Acidic Solutions: Generally stable for 1 week at 4°C. The protonated pyridine ring is resistant to oxidation.

-

Basic Solutions: Use immediately. Hydroxypyridines in basic conditions can undergo oxidative degradation (browning) upon exposure to air.

-

Light Sensitivity: Store all solutions in Amber Glass vials. Pyridine derivatives are often photosensitive.[1]

References

-

PubChem. (n.d.).[1] 4-Hydroxy-2-pyridinecarboxylic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Context: Provides physicochemical properties, including tautomerism data and computed pKa values relevant to the structural core of the molecule.

- Context: Confirms the chelating nature and tautomeric properties of 6-hydroxypicolinic acid derivatives, supporting the need for pH control during dissolution.

-

Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Pyridine and Zwitterions.[3][4] Retrieved October 26, 2023, from [Link]

- Context: Validates the strategy of using acidic mobile phases (pH 2)

-

Sielc Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids. Retrieved October 26, 2023, from [Link]

- Context: Supports the use of mixed-mode or specific ion-exchange/RP conditions for isomers of pyridine carboxylic acids.

Sources

Resolving aggregation issues with 6-Amino-4-hydroxypyridine-2-carboxylic acid in solution

Executive Summary

6-Amino-4-hydroxypyridine-2-carboxylic acid (often used as a scaffold in fragment-based drug discovery) presents a unique solubility challenge due to its zwitterionic nature and strong self-association potential . Users frequently report "cloudiness" or "precipitation" upon dilution into aqueous buffers. This is typically not simple precipitation but supramolecular aggregation driven by

This guide provides a root-cause analysis and validated protocols to solubilize and stabilize this compound.

Part 1: The Core Problem – Why It Aggregates

Before troubleshooting, you must understand the molecular behavior. This molecule is not a static structure; it exists in a dynamic equilibrium that favors aggregation at neutral pH.

-

Tautomeric Stacking : The 4-hydroxy group predominately exists as the 4-pyridone (keto) tautomer in solution. This creates a strong dipole and a planar motif ideal for vertical

-stacking. -

Zwitterionic "Lock" : At its isoelectric point (pI), the protonated ring nitrogen/amine and the deprotonated carboxylate form a charge-neutral zwitterion. These zwitterions align like magnets (head-to-tail), forming insoluble lattices.

-

Metal Chelation : The picolinic acid moiety (N and COOH at positions 1 and 2) is a potent bidentate chelator. Trace divalent cations (

,

Visualizing the Aggregation Mechanism

Caption: Pathway from soluble monomer to insoluble aggregate driven by pH, tautomerism, and trace metals.[1]

Part 2: Troubleshooting & Optimization (Q&A)

Q1: The solution is clear in DMSO but turns cloudy immediately upon adding water/buffer. Why?

Diagnosis: This is the "Solvent Shift Effect." In pure DMSO, the solvent shell disrupts H-bonds. When water is added, the hydration shell forces the hydrophobic aromatic rings together (hydrophobic effect), and if the pH is near the pI (approx. pH 3.5–5.0 for this class), zwitterionic stacking occurs instantly.

The Fix:

-

Do not dilute directly into water. Dilute into a buffered solution that forces a specific ionization state.

-

Protocol:

-

Prepare 100 mM stock in anhydrous DMSO .

-

Prepare the target buffer (e.g., PBS) but adjust pH to >7.5 or <2.5 before addition.

-

Vortex the buffer rapidly while adding the DMSO stock (dropwise).

-

Critical: Add 0.5 mM EDTA to the buffer to scavenge trace metals that seed aggregation.

-

Q2: I need to work at physiological pH (7.4). How do I prevent aggregation?

Diagnosis: pH 7.4 is risky because it may be close to the aggregation boundary of the zwitterion, depending on the exact pKa of the 6-amino group.

The Fix: Use "Aggregation Breakers." Standard buffers (PBS/HEPES) are insufficient. You must add excipients that disrupt planar stacking.

-

Arginine (50–200 mM): The guanidinium group of arginine interacts with the aromatic ring and suppresses

-stacking. -

Triton X-100 (0.01%) or Tween-20: Prevents the formation of large critical nuclei.

| Additive | Concentration | Mechanism | Recommendation |

| L-Arginine | 50 mM | Suppresses protein/aromatic aggregation | Highly Recommended for assay buffers. |

| EDTA | 0.5 - 1 mM | Sequesters trace metals (Ca, Mg, Fe) | Mandatory for picolinic acid derivatives. |

| Glycerol | 5 - 10% | Increases viscosity, slows diffusion | Optional; good for frozen stocks. |

Q3: How do I know if it's aggregated or just "slow to dissolve"?

Diagnosis: Visual inspection is unreliable. Nanoscopic aggregates can exist in "clear" solutions, ruining potency assays (false positives due to protein sequestration).

Validation Protocol (The "Light Scatter" Test):

-

Place your solution in a UV-Vis spectrophotometer.

-

Measure Absorbance at 350 nm and 600 nm .

-

Analysis:

-

This molecule should have distinct peaks (likely ~260-300 nm).

-

If

(in a 1cm path), you have large aggregates scattering light. -

If the spectrum baseline is elevated (non-zero at non-absorbing wavelengths), you have micro-aggregates.

-

Part 3: Step-by-Step Solubilization Workflow

Use this decision tree to prepare a stable stock solution.

Caption: Decision matrix for selecting the correct solubilization protocol based on final assay pH.

Part 4: Data & Specifications

Physicochemical Profile[1][2][3][4][5]

-

Molecular Weight: 154.12 g/mol

-

Predicted pKa Values:

- (Carboxyl): ~2.0 – 2.5

- (Pyridine N): ~3.5 – 4.5 (Shifted by 4-OH and 6-NH2)

- (4-OH/NH): >9.0

-

Solubility Limit (Aqueous, pH 7.4): Typically < 1 mM without additives.

-

Solubility Limit (DMSO): > 50 mM.

Reference Data: Solvent Compatibility

| Solvent System | Solubility (Est.) | Stability | Notes |

| Pure Water (pH 7) | < 0.5 mg/mL | Poor | High risk of zwitterionic aggregation. |

| 0.1 M HCl | > 10 mg/mL | High | Protonation of N breaks stacking. |

| 0.1 M NaOH | > 10 mg/mL | Moderate | Oxidative instability possible over time. |

| PBS + 5% DMSO | ~ 1 mg/mL | Variable | Requires EDTA to prevent chelation. |

References

-

PubChem. 4-Hydroxy-2-pyridinecarboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

ResearchGate. Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation. Available at: [Link][2][3][4]

Sources

Technical Support Center: Esterification of 6-Amino-4-hydroxypyridine-2-carboxylic acid

Welcome to the technical support guide for the esterification of 6-Amino-4-hydroxypyridine-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals working with this challenging trifunctional molecule. The inherent reactivity of the amino, hydroxyl, and carboxylic acid groups requires careful consideration of reaction conditions to achieve selective esterification and avoid unwanted side products.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction shows low or no conversion to the desired ester. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue stemming from several factors related to the molecule's structure and the reaction conditions.

-

Insufficient Acid Catalyst (Fischer-Speier Method): The pyridine nitrogen can neutralize the acid catalyst, rendering it ineffective. In traditional Fischer esterification, a super-stoichiometric amount of a strong acid like H₂SO₄ may be required. However, harsh acidic conditions can lead to degradation.[1][2][3]

-

Deactivation of the Carboxylic Acid: The electron-donating properties of the amino and hydroxyl groups can reduce the electrophilicity of the carboxyl carbon, making it less reactive towards the alcohol.

-

Presence of Water: Esterification is an equilibrium reaction.[4] Any water present in the reagents or formed during the reaction can drive the equilibrium back towards the starting materials.[3][4][5]

-

Poor Solubility: The starting material has poor solubility in many common organic solvents, which can severely limit reaction rates.[6]

Solutions:

-

Switch to a Milder, More Effective Coupling Method: Instead of relying on harsh acid catalysis, use a carbodiimide-mediated method like the Steglich esterification.[7][8][9] Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid under neutral conditions.[7][8][10] The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial as it forms a highly reactive acylpyridinium intermediate, accelerating the reaction.[7][8][9]

-

Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Use molecular sieves or a Dean-Stark apparatus to remove water as it is formed, especially if attempting a Fischer-type esterification.[4][11]

-

Improve Solubility: Select a solvent in which the starting material has better solubility, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Gentle heating can also improve solubility, but monitor for potential side reactions.

Q2: I'm observing significant side product formation. What are these side products and how can I prevent them?

A2: The presence of three reactive functional groups makes 6-Amino-4-hydroxypyridine-2-carboxylic acid prone to several side reactions. The key to preventing them is chemoselectivity.

-

Most Common Side Products:

-

N-Acylation: The amino group can react with an activated carboxylic acid (e.g., the O-acylisourea intermediate in DCC coupling) to form an amide linkage, leading to oligomerization or polymerization.

-

O-Acylation: The phenolic hydroxyl group can also be acylated, forming a polyester-like side product.

-

N-Acylurea Formation: In carbodiimide-mediated reactions, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common, irreversible side reaction that consumes the starting material.[9][12]

-

Solutions: The Protecting Group Strategy The most robust solution is to employ a protecting group strategy to temporarily block the reactivity of the amino and hydroxyl groups.[13][14]

-

Protect the Amino Group: The amino group is typically the most nucleophilic. Protect it as a carbamate, such as a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group.[13][15] Boc protection is common and stable to the conditions of esterification but can be removed later with acid.

-

Protect the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., Benzyl ether, Bn) or a silyl ether (e.g., tert-Butyldimethylsilyl ether, TBDMS).[16]

-

Orthogonal Protection: Choose protecting groups that can be removed under different conditions (an "orthogonal" strategy).[13] For example, a Boc group (acid-labile) and a Benzyl group (removed by hydrogenolysis) allow for selective deprotection later in the synthetic sequence.

Below is a diagram illustrating the key reactive sites on the molecule that must be considered.

Caption: Reactivity map of the trifunctional starting material.

Frequently Asked Questions (FAQs)

Q1: What is the best esterification method for this substrate: Fischer, Acyl Chloride, or Steglich?

A1: The optimal method depends on the scale and sensitivity of your overall synthetic route.

| Method | Conditions | Pros | Cons |

| Fischer-Speier | Alcohol (solvent), Strong Acid (H₂SO₄, TsOH), Heat | Inexpensive, simple reagents.[3][17] | Harsh conditions, risk of degradation, equilibrium limitations, requires water removal.[4][5] |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | High reactivity, drives reaction to completion.[11] | Requires an extra step, SOCl₂ is harsh and can react with other functional groups if unprotected. |

| Steglich | DCC or EDC, DMAP (cat.), Inert Solvent (DCM, DMF) | Very mild (room temp, neutral pH), high yields, tolerates sensitive functional groups.[7][9][18] | More expensive reagents, DCC byproduct (DCU) can be difficult to remove (EDC byproduct is water-soluble).[7][10][12] |

Recommendation: For laboratory-scale synthesis where functional group tolerance is critical, the Steglich esterification is highly recommended .[7][8][19] Its mild conditions are most compatible with the sensitive nature of 6-Amino-4-hydroxypyridine-2-carboxylic acid, especially when protecting groups are used.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method.

-

Mobile Phase: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) will likely work well. You will need to experiment to find a solvent system that gives good separation (Rf values between 0.2 and 0.8).

-

Visualization: The pyridine ring is UV-active, so the spots can be visualized under a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin (if the amino group is free) can also be used.

-

Analysis: Compare the crude reaction mixture to a spot of the pure starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf) product spot indicates the reaction is proceeding.

Experimental Protocols & Workflow

Protocol 1: Selective Esterification via Steglich Method (with Protecting Groups)

This protocol assumes the amino group has been pre-protected (e.g., as a Boc-carbamate).

Step 1: Carboxylic Acid Activation and Esterification

-